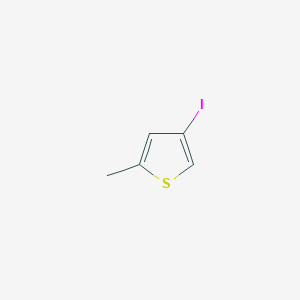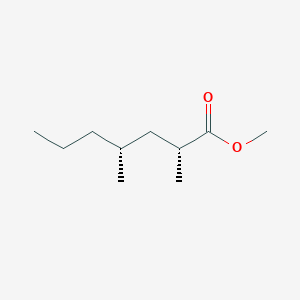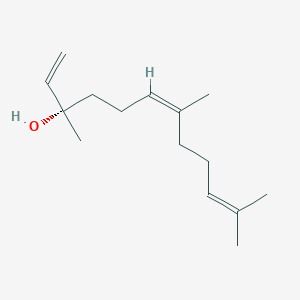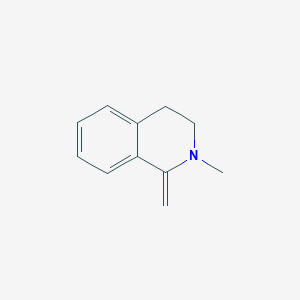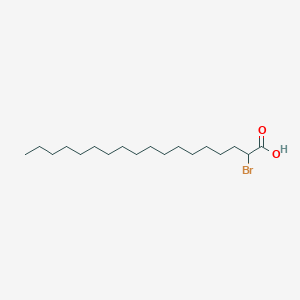
2-溴硬脂酸
概述
描述
Dot1L-IN-4 是一种有效的端粒沉默破坏者 1 样蛋白 (DOT1L) 抑制剂。该化合物在抑制组蛋白 H3 上赖氨酸 79 (H3K79) 的甲基化方面显示出显著的功效,这种修饰与基因表达调控有关。 Dot1L-IN-4 的 IC50 值为 0.11 nM,使其成为一种高效的抑制剂 .
科学研究应用
Dot1L-IN-4 在科学研究中具有广泛的应用:
化学: 它被用作工具化合物来研究 DOT1L 在组蛋白甲基化和基因调控中的作用。
生物学: 研究人员使用 Dot1L-IN-4 来研究 DOT1L 在细胞过程中的生物学功能,包括细胞周期调控和分化。
医学: Dot1L-IN-4 在治疗与组蛋白甲基化异常相关的疾病(如某些癌症和纤维化疾病)方面具有潜在的治疗应用.
工业: 该化合物用于开发靶向表观遗传修饰的新药以及生产研究试剂。
作用机制
Dot1L-IN-4 通过抑制 DOT1L 的酶活性发挥作用,阻止组蛋白 H3 上赖氨酸 79 的甲基化。这种抑制破坏了基因表达的正常调控,导致细胞功能发生改变。Dot1L-IN-4 的分子靶标包括 DOT1L 的活性位点,它在该位点结合并阻断酶的活性。 这种抑制会影响参与细胞增殖、分化和存活的各种信号通路 .
类似化合物:
EPZ-5676: 另一种 DOT1L 抑制剂,具有不同的化学结构但具有相似的抑制活性。
SGC0946: 一种在研究研究中使用的有效且选择性的 DOT1L 抑制剂。
比较: Dot1L-IN-4 由于其高效力和对 DOT1L 的特异性而独一无二。与 EPZ-5676 和 SGC0946 相比,Dot1L-IN-4 具有更低的 IC50 值,表明其抑制活性更强。 此外,Dot1L-IN-4 已被证明在各种细胞和动物模型中有效,使其成为研究 DOT1L 相关过程的宝贵工具 .
Dot1L-IN-4 作为一种强大的 DOT1L 抑制剂,在研究和潜在的治疗用途方面具有重要的应用。其独特的性质和高效力使其成为研究表观遗传调控和开发针对与组蛋白甲基化相关的疾病的新疗法的宝贵化合物。
生化分析
Biochemical Properties
2-Bromostearic acid is known to inhibit fatty acid oxidation . It acts as a mitochondrial carnitine palmitoyltransferase I (CPT I) inhibitor . CPT I is a key enzyme in the transport of long-chain fatty acids into mitochondria, where they undergo beta-oxidation for energy production. By inhibiting CPT I, 2-Bromostearic acid can potentially affect energy metabolism within cells.
Cellular Effects
It is known that the compound can depress endogenous respiration in skin cells . This suggests that 2-Bromostearic acid may have significant effects on cellular metabolism and energy production.
Molecular Mechanism
Its role as a CPT I inhibitor suggests that it may exert its effects by binding to this enzyme and preventing it from transporting long-chain fatty acids into mitochondria . This could lead to changes in cellular energy metabolism and potentially affect other processes that depend on energy production.
Metabolic Pathways
As a CPT I inhibitor, it is likely to be involved in the metabolism of long-chain fatty acids
准备方法
合成路线和反应条件: Dot1L-IN-4 的合成涉及多个步骤,从商业上可获得的起始原料开始。关键步骤包括:
核心结构的形成: 核心结构通过一系列缩合和环化反应合成。
官能团修饰: 通过取代和加成反应引入各种官能团,以增强化合物的抑制活性。
纯化: 最终产物采用重结晶和色谱等技术进行纯化,以达到高纯度。
工业生产方法: Dot1L-IN-4 的工业生产遵循类似的合成路线,但规模更大。优化反应条件(如温度、压力和溶剂选择)对于最大限度地提高产率和纯度至关重要。连续流动反应器和自动化合成平台通常用于简化生产过程。
化学反应分析
反应类型: Dot1L-IN-4 经历各种化学反应,包括:
氧化: 该化合物在特定条件下可被氧化形成氧化衍生物。
还原: 还原反应可以修饰某些官能团,可能改变化合物的活性。
取代: 取代反应用于引入或替换官能团,从而定制化合物的性质。
常用试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 在受控条件下使用卤素、烷基化剂和亲核试剂等试剂。
主要产物: 从这些反应中形成的主要产物取决于所使用的特定试剂和条件。例如,氧化可能会产生羟基化或羧基化衍生物,而取代可以引入各种官能团,如卤素或烷基链。
相似化合物的比较
EPZ-5676: Another DOT1L inhibitor with a different chemical structure but similar inhibitory activity.
SGC0946: A potent and selective DOT1L inhibitor used in research studies.
Comparison: Dot1L-IN-4 is unique due to its high potency and specificity for DOT1L. Compared to EPZ-5676 and SGC0946, Dot1L-IN-4 has a lower IC50 value, indicating stronger inhibitory activity. Additionally, Dot1L-IN-4 has been shown to be effective in various cellular and animal models, making it a valuable tool for studying DOT1L-related processes .
Dot1L-IN-4 stands out as a powerful inhibitor of DOT1L, with significant applications in research and potential therapeutic uses. Its unique properties and high potency make it a valuable compound for studying epigenetic regulation and developing new treatments for diseases associated with histone methylation.
属性
IUPAC Name |
2-bromooctadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H35BrO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(19)18(20)21/h17H,2-16H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRBFFJIZAKABSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60883331 | |
| Record name | Octadecanoic acid, 2-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60883331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142-94-9 | |
| Record name | 2-Bromooctadecanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=142-94-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromostearic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142949 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromostearic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58376 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Octadecanoic acid, 2-bromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Octadecanoic acid, 2-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60883331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromostearic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.067 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-Bromooctadecanoic acid affect skin respiration, and why is this significant?
A1: [] 2-Bromooctadecanoic acid has been shown to depress the endogenous respiration of skin slices. This effect is particularly pronounced in the absence of glucose. This finding is important because cells in the upper layers of the epidermis exist in a glucose-free environment. Consequently, when assessing the potential toxicity of substances using in vitro skin models, it is crucial to consider their effects both in the presence and absence of glucose. This approach provides a more accurate representation of the compound's impact on different skin layers.
Q2: Was 2-Bromooctadecanoic acid effective in deterring drywood termite feeding in the presented research?
A2: Unfortunately, the provided research abstract [] does not mention the results of using 2-Bromooctadecanoic acid as a drywood termite feeding deterrent. The abstract focuses on other substances tested for their effectiveness against Western drywood termites.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

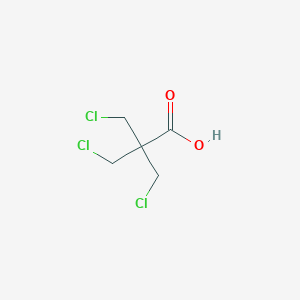
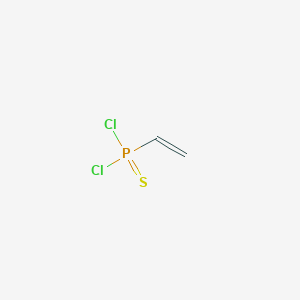
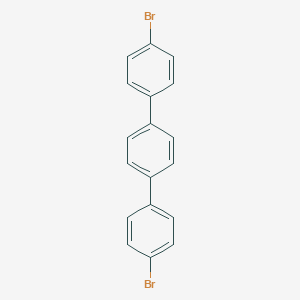
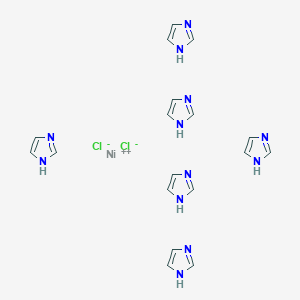
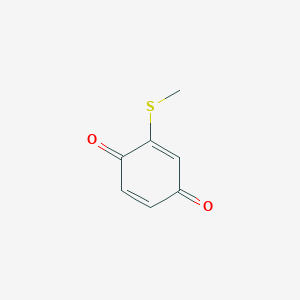
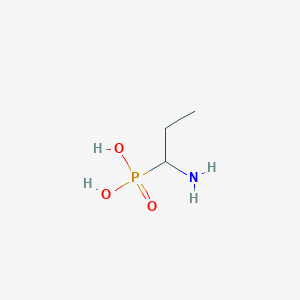
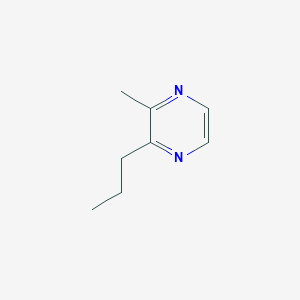
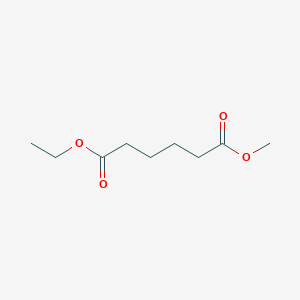

![Benzene, 1-methyl-2-[(1-methylethyl)thio]-](/img/structure/B92579.png)
